Product packaging for Ethyl hex-2-ynoate(Cat. No.:CAS No. 16205-90-6)

Ethyl hex-2-ynoate

Cat. No.: B094435
CAS No.: 16205-90-6
M. Wt: 140.18 g/mol
InChI Key: ZFMNCZDBAHELNX-UHFFFAOYSA-N
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Description

Ethyl hex-2-ynoate (CAS 16205-90-6) is an aliphatic alkyne ester with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound, characterized by a hex-2-ynoate backbone with a terminal triple bond, serves as a versatile building block in organic synthesis and scientific research. With a published LogP value of 2.55 , this compound exhibits moderate lipophilicity, influencing its solubility and making it a candidate for pharmacokinetic studies. It can be analyzed using reverse-phase (RP) HPLC methods, which are scalable and can be adapted for fast UPLC applications or the isolation of impurities in preparative separation . In the laboratory, this compound is a valuable intermediate. Its structure features both an ester group and an alkyne moiety, enabling participation in various chemical reactions. The ester group can undergo hydrolysis or be used in nucleophilic substitution reactions, while the alkyne group is amenable to click chemistry, metal-catalyzed cross-couplings, and other carbon-carbon bond-forming reactions . These properties make it a useful precursor in constructing complex organic molecules for applications in medicinal chemistry and materials science. Safety Information: This product is For Research Use Only and is not intended for human or veterinary use . It requires careful handling. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures such as wearing protective gloves and eye protection and ensuring use only in a well-ventilated area are recommended . Reference Data: Canonical SMILES: CCCC#CC(=O)OCC . InChI Key: ZFMNCZDBAHELNX-UHFFFAOYSA-N . MDL Number: MFCD00015257 . The purity of available batches is 97% and above .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B094435 Ethyl hex-2-ynoate CAS No. 16205-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl hex-2-ynoate
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InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3-5H2,1-2H3
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InChI Key

ZFMNCZDBAHELNX-UHFFFAOYSA-N
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Canonical SMILES

CCCC#CC(=O)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID80167302
Record name Ethyl hex-2-ynoate
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Molecular Weight

140.18 g/mol
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Physical Description

Clear colorless to yellow liquid; [Acros Organics MSDS]
Record name Ethyl 2-hexynoate
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CAS No.

16205-90-6
Record name 2-Hexynoic acid, ethyl ester
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Synthetic Methodologies for Ethyl Hex 2 Ynoate and Analogous Alkynoates

Established Synthetic Pathways

Traditional methods for the synthesis of ethyl hex-2-ynoate and related alkynoates rely on foundational organic reactions, providing reliable access to this class of compounds.

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of organic synthesis. While direct condensation to form alkynoates is less common, related transformations like the Favorskii rearrangement provide a pathway. The Favorskii rearrangement converts α-halo ketones into carboxylic acid derivatives, such as esters, in the presence of a base. wikipedia.orgchemistwizards.com For cyclic α-halo ketones, this reaction results in a ring contraction. wikipedia.org The mechanism is generally understood to proceed through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile, such as an alkoxide, to yield the rearranged ester product. wikipedia.orgpurechemistry.org

For instance, an appropriately substituted α-halo ketone could be treated with sodium ethoxide to yield an ethyl ester derivative, demonstrating a classic rearrangement-condensation approach.

Dehydration Approaches for Alkynoate Formation

The formation of the carbon-carbon triple bond in alkynoates can be achieved through elimination reactions, specifically by the dehydration of suitable precursors like β-hydroxy esters. This approach follows the fundamental principles of elimination where a leaving group (hydroxyl) and a hydrogen atom are removed from adjacent carbons. The synthesis of a β-hydroxy ester can often be accomplished via an aldol-type condensation. libretexts.org Subsequent dehydration, typically under acidic or basic conditions with heating, eliminates a molecule of water to create the α,β-unsaturation. While this commonly yields an alkene, forcing conditions or specialized substrates, such as β-keto esters, can be manipulated to form an alkyne. For example, a β-keto ester can be converted to an enol derivative (like an enol phosphate (B84403) or triflate), transforming the hydroxyl group into a better leaving group and facilitating the elimination to form the alkyne.

Preparation via Organometallic Reagents

One of the most direct and widely used methods for synthesizing 2-alkynoates involves the use of organometallic reagents. wikipedia.org This pathway typically utilizes a terminal alkyne, which is deprotonated by a strong base to form an acetylide anion. This nucleophilic acetylide then reacts with an electrophilic carbonyl compound, such as an alkyl chloroformate, to generate the target alkynoate.

For the synthesis of this compound, the process would be as follows:

Deprotonation of a Terminal Alkyne: 1-Butyne is treated with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), in an inert solvent such as tetrahydrofuran (B95107) (THF). This removes the acidic terminal proton to form lithium butyn-1-ide. wikipedia.orgsigmaaldrich.com

Nucleophilic Acyl Substitution: The resulting lithium acetylide is then reacted with ethyl chloroformate. The acetylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate and displacing the chloride leaving group to form this compound. nih.gov

Grignard reagents, formed from alkyl halides and magnesium metal, can also be used in a similar fashion, though organolithium reagents are often preferred for this specific transformation. masterorganicchemistry.comadichemistry.comresearchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. For alkynoates, this has led to the emergence of powerful catalytic and stereoselective approaches.

Catalytic Approaches in Alkynoate Synthesis

Catalytic methods offer significant advantages by enabling reactions with high efficiency and atom economy, often under milder conditions than stoichiometric methods. Transition-metal catalysis, particularly with palladium, has been instrumental in advancing alkynoate synthesis. rsc.org

A prominent strategy is the palladium-catalyzed oxidative carbonylation of terminal alkynes. nih.govnih.gov In this reaction, a terminal alkyne, an alcohol, and carbon monoxide are combined in the presence of a palladium catalyst and an oxidant. This process directly constructs the ester functionality from readily available starting materials. A typical system might involve a Pd(II) catalyst with a ligand like TMEDA (tetramethylethylenediamine), using oxygen as the terminal oxidant. nih.govnih.gov This avoids the use of stoichiometric organometallic reagents and alkyl halides. nih.gov

Another catalytic approach is the direct palladium-catalyzed coupling of alkynes with chloroformates . rsc.org This method bypasses the need to pre-form a stoichiometric organometallic acetylide, streamlining the synthesis.

The following table summarizes various catalytic systems used for the synthesis of 2-alkynoates:

Catalyst SystemReactantsReaction TypeKey Features
Pd(II)/TMEDATerminal Alkyne, Alcohol, CO, O₂Oxidative CarbonylationHigh yields, avoids large excess of alcohol, uses O₂ as terminal oxidant. nih.gov
Pd(OAc)₂/dppbTerminal Alkyne, Ethyl ChloroformateDirect CouplingBypasses pre-formation of organometallic reagents. rsc.org
CuITerminal Alkyne, DiazoesterCoupling/Carbene InsertionProceeds under mild, non-basic conditions and tolerates various functional groups. organic-chemistry.org

Stereoselective and Regioselective Synthesis

Controlling the regiochemistry and stereochemistry of reactions is a primary goal in modern synthesis. For alkynoates, which contain multiple reactive sites, such control is crucial for their application as building blocks.

Regioselectivity is often demonstrated in the functionalization of the alkynoate backbone. For example, the hydration of alkynoates can be directed to a specific carbon of the triple bond. Gold-catalyzed hydration of 3-alkynoates has been shown to regioselectively produce γ-keto esters, where the neighboring ester's carbonyl group assists in directing the nucleophilic attack of water. acs.orgnih.gov Under the same conditions, a 2-alkynoate yields the corresponding β-keto ester, highlighting the precise control achievable with catalytic systems. acs.org

Stereoselectivity is critical when the reactions of alkynoates create new stereocenters. While the alkyne itself is linear, its conversion to an alkene or a functionalized alkane can generate stereoisomers. A notable example is the trans-selective reduction of γ-hydroxy-α,β-alkynoic esters. organic-chemistry.org Using reducing agents like sodium borohydride (B1222165) (NaBH₄), these compounds can be converted to γ-hydroxy-α,β-alkenoic esters with high stereoselectivity for the (E)-isomer. This control is attributed to the directing effect of the γ-hydroxy group during the reduction process. organic-chemistry.org Such methods provide access to stereochemically defined alkenoic esters, which are important synthetic intermediates. organic-chemistry.org

Multi-component Reactions Leading to Alkynoates

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. orientjchem.orgresearchgate.netbaranlab.org This strategy minimizes waste, reduces reaction times, and simplifies purification processes compared to traditional multi-step syntheses. libretexts.orgphytojournal.com In the context of alkynoate synthesis, several MCR methodologies have been developed that provide access to this important class of compounds, which are valuable intermediates in the synthesis of various biologically active molecules and heterocycles. nih.gov

One notable multi-component approach for the synthesis of alkyl 2-alkynoates involves the carboxylation of terminal alkynes. A three-component reaction of a terminal alkyne, carbon dioxide (CO₂), and an alkyl halide can yield the corresponding alkyl 2-alkynoate. rsc.org For instance, the reaction of terminal alkynes with CO₂ and an alkyl halide in the presence of a silver catalyst (Ag₂WO₄) and a cesium carbonate (Cs₂CO₃) base has been shown to produce a variety of alkyl 2-alkynoates. rsc.org This method is advantageous due to its use of a halogen-free catalyst. rsc.org The reaction proceeds through the formation of a silver acetylide intermediate, which then reacts with an activated CO₂ species, followed by alkylation with the alkyl halide to afford the final product. rsc.org Phenylacetylenes, heteroaromatic acetylenes, and aliphatic alkynes have been successfully employed in this transformation, demonstrating the broad scope of this methodology. rsc.org

Another significant class of MCRs, the A³ (aldehyde-alkyne-amine) coupling reaction, is a powerful tool for the synthesis of propargylamines. libretexts.orgphytojournal.comwikipedia.orgmdpi.com This reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal such as copper, gold, or silver. libretexts.orgwikipedia.org While the direct product is a propargylamine, this versatile scaffold can be a precursor for the synthesis of other functional groups, and the principles of C-H activation of alkynes in a multi-component setting are well-demonstrated. phytojournal.commdpi.com

Furthermore, alkyl propiolates themselves are frequently utilized as key building blocks in various multi-component reactions to generate more complex molecular architectures. For example, a three-component reaction between a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water can lead to the formation of substituted pyrrole (B145914) derivatives without the need for a catalyst. orientjchem.org Similarly, a cesium carbonate-catalyzed three-component reaction of a dialkyl 2-(alkoxymethylene)malonate, an amine, and an alkyl propiolate under microwave conditions can furnish functionalized 2-pyridones. acs.org

The following table provides an overview of a multi-component reaction for the synthesis of alkyl 2-alkynoates:

Reactant 1Reactant 2Reactant 3CatalystBaseSolventProductYield (%)
Terminal AlkyneCarbon Dioxide (CO₂)Alkyl HalideAg₂WO₄Cs₂CO₃DMFAlkyl 2-alkynoate24-96

Table 1. Multi-component Synthesis of Alkyl 2-alkynoates via Carboxylation of Terminal Alkynes. rsc.org

While the direct multi-component synthesis of this compound is not explicitly detailed in the reviewed literature, the methodologies described for the general synthesis of alkynoates provide a foundational framework for its potential production through these efficient synthetic routes.

Reactivity and Mechanistic Investigations of Ethyl Hex 2 Ynoate

Addition Reactions to the Alkyne Moiety

The conjugated system in ethyl hex-2-ynoate is highly reactive towards addition reactions, where the triple bond is converted into a double or single bond. The specific outcome of these reactions is governed by the nature of the attacking species—electrophilic, nucleophilic, or radical—and the reaction conditions employed.

Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkynes, typically proceeding through the formation of a vinyl carbocation intermediate. chemistrysteps.com However, in the case of this compound, the presence of the strongly electron-withdrawing ester group deactivates the alkyne system towards attack by electrophiles. This deactivation slows the rate of reaction compared to that of neutral alkynes because the ester group destabilizes the positively charged carbocation intermediate that would form upon addition of the electrophile. chemistrysteps.com

Despite the reduced reactivity, these reactions can be forced to proceed under specific conditions. For instance, the addition of hydrogen halides (HX) or halogens (X₂) can occur. The mechanism involves the initial attack of the electrophile (e.g., H⁺ from HBr) on the alkyne, which breaks one of the π-bonds and ideally forms the more stable vinyl carbocation. The subsequent attack by the nucleophile (e.g., Br⁻) completes the addition.

ReagentProduct TypeRegioselectivity
Hydrogen Halide (HBr)Vinyl HalideMarkovnikov addition (Br adds to the more substituted carbon)
Halogen (Br₂)DihaloalkeneTypically forms both E and Z isomers

Nucleophilic Additions

The polarization of the alkyne bond by the conjugated ester group makes this compound an excellent substrate for nucleophilic conjugate addition, also known as Michael or 1,4-addition. wikipedia.orglibretexts.org The β-carbon of the alkyne is electron-deficient (electrophilic) and is readily attacked by a wide range of soft nucleophiles. libretexts.orgchemeurope.com

The reaction mechanism begins with the attack of the nucleophile on the β-carbon. wikipedia.orglibretexts.org This is followed by the delocalization of the resulting negative charge onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the final, more stable α,β-unsaturated product. wikipedia.org This type of reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

NucleophileCatalyst/ConditionsProduct
Thiol (R-SH)Base(E)-Ethyl 3-(alkylthio)hex-2-enoate
Amine (R₂NH)None or mild acid(E)-Ethyl 3-(dialkylamino)hex-2-enoate
Organocuprate (R₂CuLi)Ether solvent, low temp.(E)-Ethyl 3-alkylhex-2-enoate
EnolateBase1,4-addition product

Radical Additions

Free-radical additions to alkynes proceed via a chain-reaction mechanism involving initiation, propagation, and termination steps. wikipedia.org This type of reaction is particularly effective for the addition of species like hydrogen bromide in the presence of peroxides. The reaction is initiated by the homolytic cleavage of a weak bond in the initiator (e.g., a peroxide) to form radicals. wikipedia.org

During the propagation phase, a radical adds to one of the sp-hybridized carbons of the alkyne. This addition occurs in a way that produces the more stable radical intermediate. For this compound, the attacking radical will add to the α-carbon, allowing the radical to be stabilized on the β-carbon through resonance with the ester group. The resulting vinyl radical then abstracts an atom from another molecule (e.g., a hydrogen from HBr) to form the product and regenerate the chain-carrying radical. libretexts.org This process typically results in anti-Markovnikov addition and often leads to a mixture of E and Z stereoisomers. wikipedia.org

ReagentInitiatorProduct TypeRegioselectivity
HBrPeroxide (ROOR)Vinyl BromideAnti-Markovnikov (Br adds to the α-carbon)
Thiol (R-SH)AIBN or UV lightVinyl SulfideAnti-Markovnikov
Alkyl Halide (R-I)Triethylborane (Et₃B)Substituted alkeneRadical adds to α-carbon

Hydroarylation Reactions

Hydroarylation involves the addition of a C-H bond of an aromatic ring across the triple bond of the alkyne, providing a direct route to substituted alkenes. These reactions are typically catalyzed by transition metals such as palladium, rhodium, nickel, or ruthenium. researchgate.netnih.gov The catalytic cycle often involves the oxidative addition of the aromatic C-H bond to the metal center, followed by alkyne insertion into the metal-hydride or metal-aryl bond, and finally reductive elimination to yield the product and regenerate the catalyst. scispace.com

The regioselectivity of the addition (i.e., which carbon of the alkyne bonds to the aryl group versus the hydrogen) is a significant challenge and depends heavily on the catalyst, ligands, and substrate electronics. scispace.com For electron-poor alkynes like this compound, the aryl group often adds to the β-carbon.

AreneCatalystConditionsProduct Type
Benzene (B151609)Rh(I) complexHeat(E/Z)-Ethyl 3-phenylhex-2-enoate
ToluenePd(II) complexAcidic mediumMixture of regio- and stereoisomers
NaphthaleneNi(0)/ligand systemHeatSubstituted vinylnaphthalene

Boron Addition Reactions

The addition of a boron-hydrogen bond across the alkyne, known as hydroboration, is a powerful synthetic method for producing vinylboron compounds. These intermediates can be subsequently oxidized to form carbonyl compounds or used in cross-coupling reactions. The reaction typically proceeds via a concerted, syn-addition of the H-B bond across the triple bond. masterorganicchemistry.com

With an unsymmetrical alkyne like this compound, the regioselectivity is a key consideration. Sterically bulky boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, exhibit high regioselectivity, with the boron atom preferentially adding to the less sterically hindered α-carbon. This places the hydrogen atom at the more sterically crowded β-carbon. The resulting vinylborane (B8500763) is a versatile synthetic intermediate.

Boron ReagentSubsequent WorkupProduct
DisiamylboraneH₂O₂ / NaOHEthyl 3-oxohexanoate
CatecholboraneH₂O(E)-Ethyl 3-(dihydroxyboryl)hex-2-enoate
9-BBNSuzuki Coupling (Ar-X, Pd cat.)(E)-Ethyl 3-arylhex-2-enoate

Cycloaddition Chemistry

The alkyne in this compound can participate as a 2π-electron component in various cycloaddition reactions to form cyclic structures. These reactions are highly valuable for the construction of complex ring systems in a single step.

The most common type is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkyne acts as a dienophile. wikipedia.org The electron-withdrawing ester group makes this compound a highly reactive dienophile, readily reacting with electron-rich conjugated dienes to form substituted cyclohexadiene rings. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically concerted and stereospecific.

This compound can also undergo [3+2] cycloadditions with 1,3-dipoles such as azides, nitrones, or nitrile oxides. uchicago.edunih.gov These reactions are a cornerstone of heterocyclic chemistry, providing direct access to a variety of five-membered rings. For example, reaction with an organic azide (B81097) yields a triazole, a structure of significant importance in medicinal chemistry.

Reaction TypeReactant PartnerProduct Type
[4+2] Cycloaddition (Diels-Alder)1,3-ButadieneSubstituted 1,4-Cyclohexadiene
[4+2] Cycloaddition (Diels-Alder)CyclopentadieneBicyclic adduct (Norbornadiene derivative)
[3+2] Dipolar CycloadditionBenzyl Azide1,2,3-Triazole
[3+2] Dipolar CycloadditionNitroneIsoxazoline

[3+2] Cycloaddition Reactions

[3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. The electron-deficient alkyne in this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles such as azides and nitrile oxides.

These reactions are a powerful tool for the synthesis of heterocyclic compounds. For instance, the reaction of this compound with organic azides, often catalyzed by copper, leads to the formation of substituted triazoles. masterorganicchemistry.com This type of reaction, a variant of the Huisgen cycloaddition, is known for its high efficiency and selectivity. wikipedia.org

Similarly, nitrile oxides react with this compound to yield isoxazoles. youtube.com Nitrile oxides can be generated in situ from precursors like hydroximoyl chlorides, and their subsequent reaction with the alkyne proceeds to form the five-membered heterocyclic ring. researchgate.net The regioselectivity of these cycloadditions is a key aspect, often influenced by steric and electronic factors of both the dipole and the dipolarophile. adelaide.edu.au

Table 1: Examples of [3+2] Cycloaddition Reactions with Alkyne Esters

1,3-DipoleDipolarophileCatalyst/ConditionsProduct Type
Organic AzideThis compoundCopper(I)1,2,3-Triazole
Nitrile OxideThis compoundin situ generationIsoxazole
Azomethine YlideThis compoundAg(I) or Cu(I)Pyrrolidine derivative

[4+2] Cycloaddition Reactions

The [4+2] cycloaddition, most famously known as the Diels-Alder reaction, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com this compound, with its activated triple bond, can function as a potent dienophile. The electron-withdrawing ester group enhances its reactivity towards electron-rich dienes. libretexts.orglibretexts.org

The reaction is concerted, meaning all bonds are formed and broken in a single step, and it is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. libretexts.org When this compound reacts with a diene like 1,3-butadiene, it leads to the formation of a cyclohexadiene derivative. The regioselectivity is governed by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org In some cases, competition between [4+2] and [3+2] cycloaddition pathways can be observed, depending on the specific reactants and conditions. rsc.org

Table 2: Diels-Alder Reactivity of Dienophiles

DienophileSubstituent TypeReactivity
EtheneNonePoor
PropenalElectron-withdrawing (-CHO)High
This compound Electron-withdrawing (-COOEt)High
2-MethylpropeneElectron-donating (-CH3)Generally poor (unless with highly activated dienes)

Tandem and Cascade Cycloadditions

Tandem or cascade reactions are processes involving two or more consecutive reactions where the subsequent reaction occurs due to the functionality formed in the previous step, without the need to isolate intermediates. wikipedia.orgrsc.org this compound can participate in such sequences, leading to the rapid construction of complex molecular architectures.

For example, a reaction sequence could be initiated by a cycloaddition involving the alkyne of this compound. The resulting cycloadduct, containing the ester functionality and a newly formed ring, could then undergo a subsequent intramolecular reaction. These elegant and efficient processes are of great interest in total synthesis as they increase molecular complexity in a single operation. rsc.org

Catalytic Transformations

Catalysis plays a crucial role in enhancing the reactivity and controlling the selectivity of transformations involving this compound. Various catalytic systems, including transition metals, organocatalysts, and biomass-derived catalysts, have been employed.

Transition Metal-Catalyzed Reactions

Transition metals are widely used to catalyze reactions of alkynes. uq.edu.au Metals like palladium, gold, copper, and ruthenium can activate the triple bond of this compound towards a variety of transformations.

Palladium catalysts are well-known for their role in cross-coupling reactions. Gold catalysts, on the other hand, are particularly effective in activating alkynes towards nucleophilic attack, enabling a range of cyclization and addition reactions. For instance, gold-catalyzed reactions can facilitate the addition of water, alcohols, or amines to the alkyne, or promote intramolecular cyclizations to form heterocyclic structures. The choice of metal and ligands is critical in directing the reaction towards the desired outcome and controlling selectivity. researchgate.net

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. researchgate.net In the context of this compound, Lewis bases such as tertiary amines or phosphines can act as catalysts.

For example, phosphine (B1218219) catalysts can add to the alkyne of this compound in a conjugate addition fashion. This generates a zwitterionic intermediate which can then react with other electrophiles or participate in annulation reactions. This strategy has been successfully applied in various asymmetric transformations, allowing for the synthesis of chiral molecules with high enantioselectivity. researchgate.net

Biomass-Derived Catalysis

The use of catalysts derived from renewable biomass sources is a growing area of interest in green chemistry. mdpi.com While specific applications of biomass-derived catalysts for direct transformations of this compound are an emerging field, the broader context involves using such catalysts for the synthesis of valuable chemicals from biomass precursors. upgris.ac.idmdpi.com

For instance, solid acid catalysts derived from the carbonization of biomass (like lignin (B12514952) or cellulose) can be functionalized with sulfonic acid groups. mdpi.com These materials could potentially be used to catalyze addition reactions to the alkyne of this compound. The development of efficient and reusable catalysts from renewable feedstocks is a key goal in sustainable chemistry. upgris.ac.iddntb.gov.ua

Reductions

The reduction of the carbon-carbon triple bond in this compound offers a pathway to stereochemically defined alkenes, which are valuable intermediates in organic synthesis. The outcome of the reduction, specifically the stereochemistry of the resulting double bond (cis or trans), is highly dependent on the choice of reducing agent and reaction conditions.

The electron-withdrawing nature of the ester group in this compound activates the alkyne functionality, making it susceptible to various reduction methods. Key methodologies for the reduction of α,β-alkynoic esters like this compound include catalytic hydrogenation, dissolving metal reductions, and hydroboration.

One of the most common methods for the stereoselective reduction of alkynes is catalytic hydrogenation. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen across the triple bond. This process leads to the formation of the corresponding (Z)-alkenoate with high stereoselectivity. The catalyst's reduced activity is crucial to prevent over-reduction to the fully saturated alkane.

Conversely, the preparation of (E)-alkenoates from α,β-alkynoic esters can be achieved through dissolving metal reductions. Systems such as sodium in liquid ammonia (B1221849) or lithium in ethylamine (B1201723) are effective for this transformation. The mechanism of this reduction involves the formation of a radical anion intermediate, which is subsequently protonated to yield the more stable trans-alkene.

Hydroboration followed by protonolysis provides another route to the cis-alkene. The hydroboration of the alkyne with a sterically hindered borane, such as dicyclohexylborane (B74569) or diisiamylborane, proceeds with syn-addition of the boron and hydrogen atoms. Subsequent treatment with a carboxylic acid, like acetic acid, replaces the boron group with a hydrogen atom, resulting in the formation of the (Z)-alkenoate.

The table below summarizes the outcomes of different reduction methods on α,β-alkynoic esters, exemplified by this compound.

Table 1: Stereochemical Outcomes of the Reduction of this compound

Reagent/CatalystProductStereochemistry
H₂, Lindlar's Catalyst(Z)-Ethyl hex-2-enoateCis
Na, NH₃ (l)(E)-Ethyl hex-2-enoateTrans
1. Disiamylborane; 2. CH₃COOH(Z)-Ethyl hex-2-enoateCis

Rearrangement Reactions

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. thegoodscentscompany.com In the context of this compound and related acetylenic esters, nih.govnih.gov-sigmatropic rearrangements, particularly the Claisen rearrangement, are of significant interest. These reactions provide a powerful tool for the formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.

While this compound itself does not possess the typical allyl vinyl ether or allyl ester moiety required for a classical Claisen rearrangement, its derivatives can be designed to undergo such transformations. For instance, the reaction of the corresponding propargyl alcohol with an appropriate vinyl ether would yield a substrate primed for a nih.govnih.gov-sigmatropic rearrangement.

Theoretical and mechanistic studies have shown that the rearrangement of propargyl esters and ethers can be catalyzed by Lewis acids or transition metals, such as gold(I) complexes. nih.govchemicalbook.com These catalysts can activate the alkyne functionality, facilitating the rearrangement under milder conditions than those typically required for thermal rearrangements. Computational studies have been instrumental in elucidating the reaction pathways, indicating that in some cases, a nih.govnih.gov-sigmatropic rearrangement can be competitive with other reaction pathways, such as those involving carbene intermediates. nih.gov

The general scheme for a nih.govnih.gov-sigmatropic rearrangement of a generic propargyl vinyl ether, a structural analog relevant to the reactivity of this compound derivatives, is depicted below. This rearrangement typically proceeds through a concerted, chair-like transition state, leading to the formation of an allenic aldehyde or ketone.

Table 2: Key Features of Sigmatropic Rearrangements Relevant to this compound Derivatives

Rearrangement TypeKey Substrate FeatureTypical ProductMechanistic Notes
nih.govnih.gov-Sigmatropic (Claisen)Propargyl vinyl ether moietyAllenic aldehyde/ketoneConcerted, often stereospecific
Catalyzed RearrangementLewis acid or transition metal activationVaries depending on catalyst and substrateCan proceed under milder conditions

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The unique electronic and steric properties of ethyl hex-2-ynoate and related alkynoic esters make them ideal substrates for cycloaddition and cyclocondensation reactions, providing efficient pathways to a diverse range of heterocyclic compounds. These reactions often proceed with high regioselectivity and yield, forming the core structures of important chemical classes such as pyrazolones, pyridazinones, quinolones, and pyrones.

Pyrazolones: Pyrazolone (B3327878) derivatives can be synthesized through the reaction of hydrazines with β-ketoesters, which can be formed from alkynoates. For instance, the coupling of substituted aryl diazonium chlorides with ethyl acetoacetate (B1235776) yields ethyl-2-aryl-hydrazono-3-oxobutyrates. bdpsjournal.org These intermediates are then cyclized with hydrazides, such as naphthoic carbohydrazide, in glacial acetic acid under reflux to produce the final pyrazolone derivatives. bdpsjournal.org While this example uses ethyl acetoacetate, the principle of using a 1,3-dicarbonyl precursor, which can be conceptually derived from the hydration of an alkynoate like this compound, is a common strategy in pyrazolone synthesis. orientjchem.orgjocpr.com

Pyridazinones: Pyridazinone rings are commonly formed by the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). wu.ac.thbiomedpharmajournal.org this compound can serve as a precursor to the required dicarbonyl system. For example, pyridazinone derivatives have been synthesized by reacting substituted acetophenones with glyoxylic acid and hydrazine in a one-pot process. wu.ac.th The fundamental reaction involves the condensation of a ketone containing active methylene (B1212753) groups with hydrazine. wu.ac.thbiomedpharmajournal.orgjocpr.com

Quinolones: The synthesis of quinolone frameworks can be achieved through various strategies, including the construction of a pyridone moiety on a benzene (B151609) scaffold. kochi-tech.ac.jp One established method is the Conrad–Limpach–Knorr reaction, which utilizes the reaction of anilines with β-ketoesters. mdpi.com Heating at high temperatures (around 250 °C) leads to 4-quinolones, while lower temperatures (above 100 °C) in the presence of a strong acid yield 2-quinolones. mdpi.com Alkynoates like this compound are precursors to the β-ketoesters required for these cyclizations. Another route involves the reaction of N-(2'-acetylphenyl)hex-2-ynamide, derived from hex-2-ynoic acid, which cyclizes in the presence of potassium tert-butoxide to form a quinolone derivative. rsc.org

Coumarins and γ-Pyrones: Coumarins (benz-α-pyrones) and γ-pyrones are another class of heterocycles accessible from alkynoate precursors. The Pechmann condensation, reacting phenols with β-ketoesters in the presence of an acid catalyst, is a classic method for coumarin (B35378) synthesis. jsynthchem.comslideshare.net this compound can be a precursor to the necessary β-ketoester. Similarly, γ-pyrones can be synthesized through various cyclization strategies involving polyketide-like precursors that can be built using alkynoate chemistry. whiterose.ac.ukuni-muenchen.deresearchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds from Alkynoate-Related Precursors
Heterocycle ClassGeneral PrecursorsKey Reaction TypeTypical ConditionsReference
PyrazolonesHydrazines, β-Ketoesters (e.g., from ethyl acetoacetate)Condensation/CyclizationGlacial acetic acid, reflux bdpsjournal.orgorientjchem.org
PyridazinonesHydrazine, 1,4-Dicarbonyl precursorsCondensationHeating reactor, various catalysts wu.ac.thbiomedpharmajournal.org
QuinolonesAnilines, β-KetoestersConrad-Limpach-Knorr CyclizationAcid or thermal catalysis, 100-250 °C mdpi.com
CoumarinsPhenols, β-KetoestersPechmann CondensationAcid catalyst (e.g., CF3SO3H), 110 °C jsynthchem.com
γ-PyronesPolyketide precursorsCyclization/LactonizationVaries (e.g., phosphine-catalyzed annulation) mdpi.com

Precursor for Bioactive Molecules

The heterocyclic and acyclic structures derived from this compound often form the core of various biologically active molecules. Its utility as a synthetic precursor allows for the systematic modification and generation of compound libraries for screening purposes.

Pyridazinone derivatives, for example, are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. biomedpharmajournal.orgjocpr.com The synthesis of these compounds often starts from materials that can be prepared using C6 building blocks like this compound. Similarly, quinolone derivatives are a well-known class of antibacterial agents, and synthetic routes often employ β-ketoester intermediates. kochi-tech.ac.jpmdpi.comworktribe.com

Ethyl hex-2-enoate, a reduction product of this compound, is a known precursor for synthesizing sulfonic acids that are, in turn, putative precursors to important wine aroma thiols like 3-sulfanylhexan-1-ol. researchgate.net Furthermore, derivatives of related compounds like ethyl (E)-hex-2-enoate serve as flavoring agents, while others like ethyl 6-chlorohex-2-enoate are intermediates for anticancer and antiviral compounds. nbinno.comvulcanchem.com The Aza-Michael reaction of ethyl sorbate (B1223678) (ethyl (2E,4E)-hexa-2,4-dienoate) with heterocyclic amines has been studied for producing compounds with cytotoxic activity against cancer cell lines. researchgate.net

Table 2: Bioactive Molecules Derived from Related Precursors
Precursor TypeResulting Bioactive ScaffoldReported Biological ActivityReference
β-Aroylpropionic acidsPyridazinonesAnticancer, Anti-inflammatory, Antimicrobial biomedpharmajournal.org
Ethyl 6-chlorohex-2-enoateVarious heterocyclesAnticancer (Topoisomerase II inhibition), Antiviral vulcanchem.com
Ethyl sorbateAza-Michael adductsCytotoxicity against cancer cells researchgate.net
Ethyl hex-2-enoateSulfonic acidsPrecursors to aroma compounds in wine researchgate.net

Intermediate in Natural Product Synthesis

The structural motifs present in this compound are found in various natural products, particularly those derived from polyketide pathways. Its reactivity makes it a useful starting material or intermediate in the total synthesis of these complex molecules.

For instance, the synthesis of 5,6-dihydro-2H-pyran-2-one containing natural products has been approached using strategies that involve building blocks similar to functionalized hexenoates. syr.edu The synthesis of chiral hex-5-yn-2-ones, which are valuable precursors for the chiral pyrroline (B1223166) units in bacteriochlorophylls, demonstrates the importance of C6 alkynyl scaffolds in constructing complex natural products. rsc.org While not this compound itself, these syntheses highlight the strategic importance of this class of compounds. The Corey-Fuchs reaction, which converts aldehydes into terminal alkynes, is another powerful tool used in natural product synthesis where precursors derived from C6 chains can be elaborated into more complex structures. rsc.org

Synthesis of Advanced Materials Precursors

The reactivity of the alkyne functionality in this compound makes it a candidate for polymerization and for incorporation into more complex macromolecular structures, such as precursors for advanced materials. The ester group can be modified to tune solubility and reactivity.

While direct polymerization of this compound is not widely reported, related α,β-unsaturated esters are well-known to undergo polymerization. For example, ethyl (E)-4-ethylhex-2-enoate, a structural isomer, can undergo radical-initiated polymerization to form polyesters with potential applications as biodegradable materials. vulcanchem.com The carboxylic acid analogue can be used to functionalize metal-organic frameworks (MOFs) for applications like gas storage. vulcanchem.com The alkyne group in this compound is also suitable for participating in "click chemistry" reactions, such as azide-alkyne cycloadditions, which is a powerful method for functionalizing polymers and other materials.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of ethyl hex-2-ynoate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of the molecule can be assembled. While specific experimental spectra for this compound are not widely published in public-domain literature, the expected chemical shifts and coupling patterns can be predicted with high accuracy based on the known effects of its functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Ethyl Group: The ethyl ester moiety would present as a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from coupling to the three protons of the methyl group, while the triplet results from coupling to the two protons of the methylene group.

Propyl Chain: The propyl group attached to the alkyne function would show signals for its three sets of methylene and methyl protons. The methylene group adjacent to the triple bond (at C4) would be deshielded compared to a standard alkane due to the anisotropic effect of the alkyne.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure.

Carbonyl Carbon: The ester carbonyl carbon (-C=O) is expected to have a characteristic chemical shift in the range of 150-160 ppm.

Alkyne Carbons: The two sp-hybridized carbons of the triple bond (C2 and C3) would appear in the typical alkyne region of the spectrum, generally between 70 and 90 ppm. As these are quaternary carbons (not attached to any protons), they would be absent in a DEPT-135 spectrum, a useful confirmation of their identity.

Ethyl and Propyl Carbons: The remaining sp³-hybridized carbons of the ethyl and propyl groups would appear in the upfield region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign these signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). magritek.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) reveals the compound's molecular weight.

For this compound (C₈H₁₂O₂), the molecular weight is 140.18 g/mol . Therefore, the molecular ion peak would be observed at m/z 140 .

The fragmentation of the molecular ion provides a "fingerprint" that helps confirm the structure. Common fragmentation pathways for esters include:

Loss of the Alkoxy Group: Cleavage of the C-O single bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a stable acylium ion at m/z 95 .

Loss of the Alkyl Group from the Ester: Loss of the ethyl radical (•CH₂CH₃, 29 Da) can occur, generating an ion at m/z 111 .

McLafferty Rearrangement: While more common in saturated esters, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen could potentially occur, though it is less favored with the rigidity of the alkyne.

Cleavage of the Propyl Chain: Fragmentation of the propyl group can lead to smaller fragment ions. For example, the loss of a propyl radical would result in a peak at m/z 97 . researchgate.netlibretexts.orgyoutube.com

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Identity of Lost Fragment
140 [C₈H₁₂O₂]⁺• Molecular Ion
111 [C₆H₇O₂]⁺ •CH₂CH₃ (Ethyl radical)
95 [C₆H₇O]⁺ •OCH₂CH₃ (Ethoxy radical)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. libretexts.org

C≡C Stretch: A key feature would be the stretching vibration of the internal alkyne triple bond. This typically appears as a weak to medium intensity band in the region of 2260–2100 cm⁻¹ . libretexts.org

C=O Stretch: A very strong and sharp absorption band corresponding to the stretching of the ester carbonyl group is expected. For an α,β-unsaturated ester like this, the peak is typically found between 1730–1715 cm⁻¹ . orgchemboulder.com

C-H Stretches: Absorptions due to the stretching of C-H bonds in the ethyl and propyl groups will be present just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ). spectroscopyonline.com

C-O Stretches: The C-O single bond stretches of the ester group will produce strong bands in the fingerprint region, typically between 1300–1000 cm⁻¹ . orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the ester carbonyl group (C=O) and the alkyne (C≡C). Isolated, non-conjugated chromophores like these typically absorb light in the far-UV region (<200 nm), which is often inaccessible with standard instruments. msu.edu However, the conjugation of the alkyne with the ester carbonyl group creates an extended π-system. This conjugation lowers the energy required for the π → π* electronic transition, shifting the absorption maximum (λ_max) to a longer wavelength, likely in the near-UV region around 210-230 nm . The absorption is expected to be of weak to moderate intensity.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. Both gas and liquid chromatography are well-suited for this compound.

Gas Chromatography (GC): As a volatile ester, this compound is readily analyzed by GC. The technique separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for purity determination and quantification of impurities. ijpar.com Monitoring reactions by GC can track the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for the analysis and purification of this compound. A specific reverse-phase (RP) HPLC method has been described for its analysis. vulcanchem.com

Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity. vulcanchem.com

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. vulcanchem.com

Detection: UV detection would be suitable, monitoring at the λ_max of the conjugated system (~210-230 nm). For applications requiring analysis by mass spectrometry (LC-MS), the non-volatile phosphoric acid in the mobile phase can be substituted with a volatile acid, such as formic acid. vulcanchem.com This method is scalable and can be adapted for preparative chromatography to isolate the compound in high purity. vulcanchem.com

Advanced Spectroscopic Techniques and Chemometrics

Beyond the foundational techniques, advanced methods can provide deeper structural and analytical insights.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct Ion Predicted CCS (Ų)
[M+H]⁺ (Protonated) 134.8
[M+Na]⁺ (Sodiated) 138.3

Data predicted using CCSbase.

Chemometrics: Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometric approaches can be applied to the large datasets generated by hyphenated techniques like GC-MS or LC-MS. These methods can help to deconvolve overlapping chromatographic peaks, identify trace-level impurities, and build quantitative models for purity assessment, even in the presence of a complex sample matrix.

Theoretical and Computational Studies on Ethyl Hex 2 Ynoate Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. rsc.orgrsdjournal.org These calculations can determine various parameters that correlate with a molecule's behavior in chemical reactions. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In a study modeling the reactivity of Michael acceptors, the geometries of various compounds, including ethyl hex-2-ynoate, were optimized at the DFT B3LYP/6-31G** level of theory. researchgate.net While specific HOMO-LUMO energy values for this compound are not detailed in the provided literature, other computational predictions are available. For example, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated using the CCSbase model. uni.lu These predictions are essential for analytical techniques like ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺141.09100129.3
[M+Na]⁺163.07294139.4
[M+NH₄]⁺158.11754133.3
[M+K]⁺179.04688131.2
[M-H]⁻139.07644120.7

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite. uni.lu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov All-atom MD simulations, for example, can be conducted in various ensembles (like NPT, where the number of molecules, pressure, and temperature are constant) to capture the dynamics and structural evolution of both the molecule of interest and its solvent environment. mdpi.com This technique provides valuable insights into molecular organization, conformational changes, and intermolecular interactions. nih.gov

Coarse-grained molecular dynamics (CG-MD) enables the modeling of larger systems, such as nanoparticles, to gain meaningful insights into the molecular interactions between different components. nih.gov While MD simulations are a powerful tool for investigating molecular behavior, specific studies focusing on the molecular dynamics of this compound were not found in the reviewed literature.

Reaction Mechanism Elucidation via Computational Methods

Computational studies are pivotal in elucidating complex reaction mechanisms, often providing details that are difficult to capture through experiments alone. acs.orgacs.org DFT calculations, for instance, are frequently used to map reaction pathways, identify transition states, and calculate kinetic and thermodynamic parameters. mdpi.com

A pertinent example of computational elucidation involves the reaction of related propargyl compounds in palladium-catalyzed processes. acs.orgacs.org In a study on the synthesis of 2-alkenyl-furans, a combination of experimental and theoretical investigations was performed to understand the reaction mechanism of a DDQ-driven oxidative-aromatization. acs.org Control experiments and DFT calculations helped to distinguish between a potential radical mechanism and an ionic (hydride transfer) mechanism. acs.org Furthermore, the calculation of kinetic isotope effects (KIE) pointed toward hydride transfer from the heterocyclic ring as the rate-determining step. acs.org These computational approaches provide a deep, molecular-level understanding of reaction pathways. acs.org

Structure-Reactivity Relationship Predictions

Predicting the reactivity of a chemical based on its structure is a cornerstone of modern chemistry, with significant implications for fields like toxicology and drug design. ljmu.ac.uk Computational studies can reveal how simple structural changes affect reactivity. rsc.org Quantitative Structure-Activity Relationship (QSAR) models are often developed using computationally derived parameters to predict the biological or chemical activity of compounds. ljmu.ac.uk

CompoundCAS No.log k (predicted)log RClog(S/RC)
This compound16205-90-60.74-0.021.00

Table 2: Predicted and experimental reactivity parameters for this compound in reaction with glutathione. researchgate.net

Green Chemistry and Sustainable Synthesis Aspects

Solvent-Free and Aqueous Media Reactions

The use of volatile organic solvents in chemical synthesis is a major environmental concern. Consequently, research has been directed towards solvent-free reactions or the use of environmentally benign solvents like water.

Solvent-Free Synthesis: Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and simplified purification processes. One relevant approach is the Wittig reaction, which can be adapted for the synthesis of unsaturated esters. For instance, the solvent-free reaction between an aldehyde and a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, produces α,β-unsaturated esters. udel.eduwvu.eduwebassign.net This methodology, typically involving the simple mixing of a liquid aldehyde with a solid ylide, demonstrates the feasibility of forming ester functionalities without a solvent medium. udel.edu While not a direct synthesis of the ynoate, this principle of solvent-free condensation is a key strategy in green chemistry.

Enzymatic catalysis, particularly with lipases, has also proven effective for ester synthesis in solvent-free systems. For example, the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully carried out using immobilized lipase (B570770) Novozym® 435 in a solvent-free medium, achieving high conversion rates. researchgate.net Such biocatalytic methods are highly chemo- and regioselective and operate under mild conditions, making them an attractive sustainable alternative for producing esters like Ethyl hex-2-ynoate.

Aqueous Media Reactions: While water is an ideal green solvent, its application in esterification can be challenging due to the reversible nature of the reaction, where water is also a product. The presence of excess water can shift the equilibrium towards the reactants, reducing the ester yield. researchgate.net However, certain catalytic systems are being developed to function efficiently in aqueous environments. For instance, the addition of allyl alcohol to alkynes to form γ,δ-unsaturated ketones and aldehydes has been demonstrated in an aqueous medium, showcasing an atom-economic approach. jk-sci.com This highlights the potential for developing water-tolerant catalytic systems for alkyne functionalization and subsequent esterification steps.

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. For the synthesis of this compound, sustainable catalyst development focuses on recyclable heterogeneous catalysts and biocatalysts.

Heterogeneous Catalysts: Traditional homogeneous acid catalysts like sulfuric acid, while effective for esterification, are corrosive, difficult to separate from the product, and generate significant waste. mdpi.commdpi.com Heterogeneous solid acid catalysts offer a sustainable alternative as they are easily separable, reusable, and less corrosive. mdpi.com Promising examples for esterification include:

Ion Exchange Resins: Resins like Amberlyst-15 are effective but have limitations regarding thermal stability. mdpi.com

Zeolites: These materials possess tunable acidity and shape selectivity, with beta zeolites showing superior performance in the esterification of carboxylic acids. mdpi.com

Metal Oxides: Supported metal oxides are also being explored for their catalytic activity in esterification and transesterification reactions. researchgate.net

For reactions involving the alkyne group, recyclable catalysts such as silica-supported copper nanocatalysts and graphitic carbon-supported metal nanocatalysts have been developed for various alkyne functionalization reactions, offering high efficiency and reusability. nih.govnih.gov

Biocatalysts: Enzymes, particularly lipases, are increasingly used for ester synthesis due to their high selectivity, mild operating conditions (temperature and pressure), and biodegradability. mdpi.com Immobilized lipases can be used in continuous enzymatic esterification processes, allowing for easy separation and reuse, which enhances the economic viability and sustainability of the process. mdpi.comresearchgate.net

The table below summarizes the advantages of different sustainable catalyst types for ester synthesis.

Catalyst TypeExamplesKey Advantages
Heterogeneous Acid Catalysts Zeolites, Sulfonic Resins, Metal OxidesReusable, non-corrosive, reduced waste, simplified product separation. mdpi.commdpi.com
Recyclable Nanocatalysts Supported Cu, Ag, Pd nanoparticlesHigh activity, selectivity, and reusability for alkyne functionalization. nih.gov
Biocatalysts (Enzymes) Immobilized Lipases (e.g., Novozym® 435)High selectivity, mild reaction conditions, biodegradable, suitable for solvent-free systems. researchgate.netmdpi.com

Flow Chemistry Applications for Continuous Processes

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for enhancing safety, control, and scalability. beilstein-journals.orgnih.govthieme-connect.de These benefits are especially relevant for reactions involving highly reactive intermediates or exothermic processes, which can be associated with alkyne chemistry. nih.govresearchgate.net

The key advantages of applying flow chemistry to the synthesis of compounds like this compound include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or unstable intermediates. researchgate.netillinois.edu

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. thieme-connect.deillinois.edu

Increased Efficiency and Scalability: Continuous processes can operate for extended periods, leading to higher productivity. Scaling up is achieved by running the process for longer or by "numbering up" (using multiple reactors in parallel), rather than increasing reactor size. acs.orgresearchgate.net

Access to Novel Process Windows: Flow reactors can be pressurized, allowing reactions to be conducted at temperatures above the solvent's atmospheric boiling point, which can significantly accelerate reaction rates. mdpi.comthieme-connect.de

A continuous flow approach for generating alkynes from isoxazolones has been developed, overcoming the limitations of batch processing, such as poor scalability and safety concerns due to gas evolution and exothermicity. researchgate.netrsc.org Similarly, photochemical syntheses of ynones have been successfully scaled up using continuous flow reactors, demonstrating a significant increase in space-time yield compared to batch methods. acs.org These examples strongly suggest the potential for developing an efficient, safe, and scalable continuous flow synthesis of this compound.

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk with hazardous materials and exotherms.Inherently safer due to small reaction volumes. illinois.edu
Heat Transfer Limited, can lead to hotspots and side reactions.Excellent, allows for precise temperature control. thieme-connect.de
Scalability Complex, often requires process redesign.Straightforward through continuous operation or numbering-up. acs.org
Productivity Limited by batch size and downtime.High, suitable for continuous manufacturing. rsc.org

Atom Economy and Waste Minimization Strategies

Atom Economy: Introduced by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.govjocpr.com The formula for calculating percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.orgprimescholars.com

For the synthesis of this compound via a classic Fischer esterification of hex-2-ynoic acid with ethanol, the reaction is:

C₆H₈O₂ (Hex-2-ynoic acid) + C₂H₅OH (Ethanol) ⇌ C₈H₁₂O₂ (this compound) + H₂O (Water)

The atom economy calculation would be:

MW of this compound = 140.18 g/mol nih.gov

MW of Hex-2-ynoic acid = 112.13 g/mol

MW of Ethanol = 46.07 g/mol

Sum of MW of Reactants = 112.13 + 46.07 = 158.20 g/mol

Percent Atom Economy = (140.18 / 158.20) x 100 ≈ 88.6%

While this is a relatively high atom economy, the reaction still produces water as a byproduct. Reactions with 100% atom economy, such as addition and rearrangement reactions, are ideal from a green chemistry perspective. jocpr.comprimescholars.com

Waste Minimization Strategies: Beyond optimizing atom economy, a holistic approach to waste minimization is crucial for sustainable chemical production. blazingprojects.com Key strategies applicable to the synthesis of this compound include:

Catalyst Recycling: Using heterogeneous or immobilized catalysts that can be easily recovered and reused for multiple cycles significantly reduces catalyst-related waste. nih.govresearchgate.net

Process Optimization: Employing techniques like flow chemistry can lead to higher yields and selectivities, thereby reducing the formation of byproducts and minimizing downstream purification waste. researchgate.netresearchgate.net

Use of Renewable Feedstocks: Exploring biosynthetic routes or starting from bio-based platform chemicals can reduce the reliance on fossil fuels and contribute to a more sustainable lifecycle.

Solvent Reduction and Recycling: Implementing solvent-free reaction conditions or using recyclable or benign solvents minimizes volatile organic compound (VOC) emissions and liquid waste. blazingprojects.comp2infohouse.org

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more environmentally sustainable and economically viable manufacturing processes.

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies

The future development of synthetic methodologies for ethyl hex-2-ynoate and its analogs will likely focus on efficiency, sustainability, and the introduction of greater molecular complexity in a single step.

Photochemical Methods: Recent explorations into photochemical reactions offer a green and efficient alternative to traditional synthetic routes. acs.org Future research could focus on developing visible-light-mediated radical alkynylation under mild conditions, potentially allowing for the late-stage functionalization of complex molecules. acs.org

Catalytic Vinylogous Reactivity: The discovery that rhodium(II)-stabilized vinylcarbenoids can react with silyl (B83357) enol ethers to produce highly functionalized 2-alkynoates in a single step presents a promising area for future development. nih.gov Further studies are needed to expand the scope of this reaction to include a wider range of substrates, including acyclic enol ethers, and to improve asymmetric induction for the synthesis of chiral alkynoates. nih.gov

Sequential Catalysis: A novel strategy employing sequential palladium and copper catalysis has been shown to produce chiral β-alkynyl esters. nih.gov This process, which involves a Pd(II)-catalyzed hydroalkynylation followed by an asymmetric CuH-catalyzed reduction, is a powerful tool for creating valuable chiral building blocks. nih.gov Future work will likely aim to broaden the scope of this methodology beyond ynenoates. nih.gov

One-Pot Syntheses: Transforming readily available starting materials like β-ketoesters into alkynyl esters in a one-pot procedure represents a significant step towards process efficiency. nih.gov Refining these methods to improve yields and expand the substrate scope, particularly for generating γ-substituted alkynoates, will be a key research direction. nih.gov

Methodology Key Features Future Research Focus
Photochemical SynthesisUtilizes light energy, mild conditions.Broader substrate scope, late-stage functionalization.
Rh(II) CatalysisRapid access to functionalized alkynoates.Expansion to acyclic systems, improved enantioselectivity.
Sequential Pd/Cu CatalysisSynthesis of chiral β-alkynyl esters.Application to a wider range of unsaturated systems.
One-Pot SynthesisHigh efficiency from simple precursors.Improved yields, synthesis of diverse substituted alkynoates.

Exploration of New Reactivity Modes

The inherent reactivity of the alkynoate scaffold provides fertile ground for discovering new chemical transformations. Cycloaddition reactions are a cornerstone of this exploration, offering pathways to complex cyclic structures.

[3+2] Cycloadditions: The participation of alkynoates in [3+2] cycloaddition reactions is a powerful method for constructing five-membered rings. Future research will likely explore new dipolarophiles and reaction partners to access novel heterocyclic systems. The use of N-heterocyclic carbene (NHC) organocatalysis in reactions of related alkynyl aldehydes suggests a promising avenue for activating this compound in similar transformations.

Higher-Order Cycloadditions: Beyond the well-established [4+2] and [3+2] cycloadditions, exploring higher-order cycloadditions, such as [8+2] reactions, could lead to the synthesis of unique medium-to-large ring systems, which are often challenging to construct via other means. rsc.orgpku.edu.cn

Cascade Reactions: Designing cascade reactions that leverage the multiple reactive sites within this compound and its reaction partners can enable the rapid assembly of architecturally complex molecules from simple precursors. This approach is highly atom-economical and aligns with the principles of green chemistry.

Advanced Catalytic Systems

The development of new catalysts is crucial for unlocking the full synthetic potential of this compound, enabling reactions with higher efficiency, selectivity, and broader functional group tolerance.

Transition-Metal Catalysis: A wide array of transition metals—including Ru, Rh, Pd, Ir, Ag, Au, Pt, Cu, Mn, and Fe—have been employed to catalyze transformations of alkynoates. nih.gov Future research will focus on designing catalysts with tailored ligand spheres to control regio- and stereoselectivity with greater precision. For instance, the development of specific phosphine (B1218219) ligands has been shown to be critical in palladium-catalyzed reactions. acs.org

Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) and chiral phosphoric acids, are emerging as powerful tools in asymmetric synthesis involving alkyne-containing molecules. researchgate.net Expanding the library of organocatalysts capable of activating this compound will provide metal-free alternatives for synthesizing enantioenriched products.

Dual Catalysis Systems: The integration of multiple catalytic cycles into a single reaction vessel, such as the combination of electrochemical methods with iron catalysis, offers new possibilities for complex transformations like perfluoroalkylation-thiolation of alkenes, a reactivity pattern that could be adapted for alkynes. acs.org

Catalyst Type Examples Future Research Focus
Transition MetalsPd, Rh, Au, Cu, FeLigand design for enhanced selectivity, novel metal combinations.
OrganocatalystsN-Heterocyclic Carbenes (NHCs), Chiral Phosphoric AcidsAsymmetric transformations, metal-free synthesis.
Dual CatalysisElectrochemical/Metal combinationsMulti-functionalization reactions, novel bond formations.

Applications in Emerging Fields

The versatility of this compound as a synthetic intermediate translates into significant potential for applications in several cutting-edge fields.

Medicinal Chemistry and Drug Discovery: Alkynoates are key precursors for a vast array of heterocyclic compounds, which form the structural core of many pharmaceuticals. nih.govscispace.com The alkyne moiety is also a critical component in "click chemistry," a powerful bioorthogonal reaction used to expedite lead discovery and optimization in drug development. nih.gov Future work will involve using this compound to build libraries of complex, drug-like molecules for biological screening. nih.gov

Materials Science and Polymer Chemistry: The alkyne functionality is a valuable handle for polymer modification and synthesis. Through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), polymers can be functionalized with specific side chains or linked together to form advanced architectures like block copolymers or hydrogels. mcmaster.ca There is also potential for creating novel polymers, such as poly(alkyl alkynoates), directly from alkyne-containing monomers, which could lead to materials with unique optical or electronic properties. acs.org While metal 2-ethylhexanoates (a related but distinct class of compounds) are used as precursors for metal-organic materials, the reactivity of this compound could be harnessed to create novel organic functional materials. nih.govresearchgate.net

Agrochemicals: Similar to pharmaceuticals, many agrochemicals are based on heterocyclic scaffolds. The efficient synthesis of such structures from alkynoates makes this an important area for future application-oriented research. nih.gov

Integration of Experimental and Computational Approaches

The synergy between laboratory experiments and computational modeling is becoming indispensable for modern chemical research. This integrated approach offers deeper mechanistic understanding and predictive power, accelerating the discovery of new reactions and applications for this compound.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the mechanisms of complex organic reactions, including the cycloaddition reactions that are characteristic of alkynoates. mdpi.com By modeling transition states and reaction intermediates, researchers can rationalize observed outcomes, such as regioselectivity and stereoselectivity. rsc.org For example, DFT studies can clarify whether a reaction proceeds through a concerted or stepwise pathway, providing insights that are difficult to obtain through experimental means alone. pku.edu.cnmdpi.com

Catalyst Design: Computational methods can guide the rational design of more efficient and selective catalysts. By simulating the interaction between the substrate (this compound), the catalyst, and other reactants, it is possible to predict which catalyst structures will lead to lower activation energies and higher product selectivity. This in silico screening reduces the time and resources required for empirical catalyst optimization. rsc.org

Predicting Reactivity: Computational tools can be used to calculate molecular properties that correlate with chemical reactivity, such as frontier molecular orbital (FMO) energies and electrostatic potential maps. vu.nl These calculations can help predict how this compound will behave under different reaction conditions and guide the design of new experiments to explore novel reactivity modes. This predictive capability is crucial for expanding the synthetic utility of this versatile compound. researchgate.netresearchgate.net

Q & A

Q. What are the primary synthetic routes for ethyl hex-2-ynoate, and how do reaction conditions influence yield?

this compound is commonly synthesized via the pyrolysis of intermediates formed by reacting butanoyl chloride with carbomethoxymethylene-triphenylphosphorane. Pyrolysis at 230°C under reduced pressure (10 mm Hg) yields ~59% product . Alternative methods include nucleophilic substitution using ethyl halides and hex-2-ynoic acid derivatives. Optimizing temperature, pressure, and catalyst selection (e.g., Lewis acids) is critical for minimizing side reactions like ester hydrolysis or polymerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1715 cm⁻¹ and alkyne (C≡C) stretching at ~2241 cm⁻¹ .
  • ¹H NMR : Peaks at δ 1.00 (triplet, terminal CH₃), 1.61 (sextuplet, CH₂CH₂), and 3.70 (singlet, ester OCH₂CH₃) confirm structure .
  • GC-MS : Molecular ion (m/z 140) and fragmentation patterns validate purity and molecular weight .

Q. How should this compound be stored to ensure stability during experiments?

Store in amber glassware under inert gas (N₂/Ar) at ≤4°C to prevent oxidation or moisture-induced hydrolysis. Purity should be verified via chromatography (e.g., HPLC with C18 columns) before use, as degradation products (e.g., hex-2-ynoic acid) can interfere with reactivity .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Fractional distillation under reduced pressure (e.g., 76–80°C at 25 mm Hg) is effective. For trace impurities, silica gel column chromatography with hexane/ethyl acetate (9:1) eluent provides high purity. Confirm via TLC (Rf ~0.5 in same solvent system) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity in Diels-Alder reactions. Solvent effects (e.g., dielectric constant of THF vs. DCM) are modeled using COSMO-RS to refine transition-state energetics .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound hydrolysis?

Discrepancies in rate constants may arise from solvent polarity or catalyst traces. Use controlled replicate experiments with standardized buffers (pH 4–7) and LC-MS monitoring. Statistical analysis (e.g., ANOVA) identifies outliers, while Arrhenius plots (ln k vs. 1/T) validate activation energies .

Q. How does this compound’s alkyne group influence its stability under photolytic conditions?

UV-Vis spectroscopy (λmax ~250 nm) tracks conjugation-induced degradation. Accelerated aging studies (e.g., 254 nm UV light) coupled with GC-MS reveal primary degradation pathways: alkyne-to-ketone oxidation or [2+2] cycloaddition. Additives like BHT (0.1% w/w) inhibit radical chain reactions .

Q. What role does this compound play in solvent-mediated supramolecular assembly?

As a low-polarity solvent (ε ~4.5), it stabilizes π-π stacking in aromatic systems. Dynamic Light Scattering (DLS) and SAXS quantify assembly kinetics, while FTIR monitors solvent-solute H-bonding interactions. Compare with ethyl acetate (ε ~6.0) to isolate polarity effects .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueKey Signals
IR2241 cm⁻¹ (C≡C), 1715 cm⁻¹ (C=O)
¹H NMR (CDCl₃)δ 1.00 (t), 1.61 (sext), 3.70 (s)
GC-MSm/z 140 (M⁺), 95 (base peak)

Table 2: Optimized Synthesis Parameters

ParameterOptimal Value
Temperature230°C
Pressure10 mm Hg
CatalystNone (thermal pyrolysis)
Yield59%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.